N-Desmethyl sorafenib is classified as an analytical standard for high-performance liquid chromatography (HPLC) assays of sorafenib. It is also recognized as an impurity in the synthesis of sorafenib, with the chemical formula and a molecular weight of approximately 466.8 g/mol . This compound is crucial for understanding the pharmacokinetics and dynamics of sorafenib, as it can influence the drug's efficacy and safety profile.
The synthesis of N-desmethyl sorafenib typically involves the demethylation of sorafenib. Various synthetic routes have been explored, including:
The synthesis parameters may vary based on the method employed, including temperature, reaction time, and solvent choice, which are critical for optimizing yield and purity.
N-Desmethyl sorafenib retains much of the structural integrity of its parent compound, sorafenib. The molecular structure features:
The structural formula can be represented as follows:
This structural modification is crucial for understanding its biological activity and interaction with cellular targets.
N-Desmethyl sorafenib undergoes several important chemical reactions:
These reactions are essential for elucidating the compound's role in cancer therapy and its potential side effects.
N-Desmethyl sorafenib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Its mechanism includes:
Studies indicate that N-desmethyl sorafenib retains some efficacy in inhibiting these pathways, albeit potentially at different potency levels compared to its parent compound .
The physical properties of N-desmethyl sorafenib include:
Chemical properties include reactivity towards electrophiles due to the presence of functional groups capable of participating in nucleophilic substitution reactions.
N-Desmethyl sorafenib has several scientific applications:
Research continues to explore how N-desmethyl sorafenib contributes to the pharmacological landscape surrounding cancer treatment, particularly regarding drug metabolism and therapeutic outcomes .
N-Desmethyl sorafenib (CAS# 284461-74-1) is a major pharmacologically active metabolite of the multikinase inhibitor sorafenib. Its systematic IUPAC name is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, reflecting its complex heterocyclic architecture [3] [10]. The molecular formula is C₂₀H₁₄ClF₃N₄O₃, with a molecular weight of 450.80 g/mol [3] [5]. Key structural features include:
Table 1: Molecular Properties of N-Desmethyl Sorafenib
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [3] [10] |
| Molecular Weight | 450.80 g/mol | [3] |
| Melting Point | 265.70°C | [3] |
| Calculated Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility in Water (25°C) | 0.1102 mg/L | [3] |
| SMILES | NC(C₁=CC(OC₂=CC=C(NC(NC₃=CC(C(F)(F)F)=C(Cl)C=C₃)=O)C=C₂)=CC=N₁)=O | [10] |
Experimental characterization techniques include high-resolution mass spectrometry for mass validation, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%) in reference standards [5] [6]. The compound’s low aqueous solubility necessitates specialized formulations for bioavailability studies. Its crystalline solid state and thermal stability (decomposition point >260°C) make it suitable as an analytical reference material [3].
Structurally, N-desmethyl sorafenib differs from sorafenib solely by the absence of a methyl group (–CH₃) on the pyridinecarboxamide nitrogen. This demethylation significantly alters physicochemical and biochemical properties:
Table 2: Comparative Analysis of Sorafenib and N-Desmethyl Sorafenib
| Property | Sorafenib | N-Desmethyl Sorafenib | Biological Impact |
|---|---|---|---|
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₄ClF₃N₄O₃ | Altered metabolic stability |
| Molecular Weight | 464.83 g/mol | 450.80 g/mol | Slight reduction in mass |
| LogP (Calculated) | ~3.8 | ~3.2 | Reduced lipophilicity |
| Metabolic Pathway | CYP3A4 oxidation, UGT1A9 glucuronidation | Product of CYP3A4-mediated demethylation | Active metabolite formation |
| Plasma Protein Binding | >99% | Slightly reduced (estimated ~95%) | Potential for altered distribution |
Metabolic Relationship: The conversion of sorafenib to N-desmethyl sorafenib is primarily mediated by hepatic CYP3A4 enzymes through oxidative N-demethylation [6]. This metabolite retains comparable in vitro kinase inhibitory activity against targets like VEGFR, PDGFR, and Raf kinases, contributing significantly to sorafenib’s overall therapeutic profile [6].
Analytical Differentiation: In UPLC-MS/MS systems, N-desmethyl sorafenib elutes earlier than sorafenib due to its reduced hydrophobicity. It displays a characteristic mass transition of m/z 451 → 270 under positive electrospray ionization, enabling specific quantification in biological matrices [6]. The metabolite’s plasma concentration profiles in rats show a t₁/₂ of 6–8 hours, aligning with sorafenib’s pharmacokinetics but with 20–30% lower exposure [6].
Deuterated analogs of N-desmethyl sorafenib serve as indispensable internal standards for mass spectrometry-based quantification, compensating for matrix effects and extraction variability during bioanalysis:
N-Desmethyl Sorafenib-d₄
The tetra-deuterated form (N-Desmethyl Sorafenib-d₄; CAS# 2206361-06-8) incorporates four deuterium atoms at the phenyl ring positions, yielding the molecular formula C₂₀H₁₀D₄ClF₃N₄O₃ and a molecular weight of 454.83 g/mol [7] [8]. Its primary applications include:
Table 3: Isotopic Variants of N-Desmethyl Sorafenib
| Variant | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|
| N-Desmethyl Sorafenib | C₂₀H₁₄ClF₃N₄O₃ | 450.80 g/mol | Pharmacokinetic studies |
| N-Desmethyl Sorafenib-d₄ | C₂₀H₁₀D₄ClF₃N₄O₃ | 454.83 g/mol | Mass spectrometry internal standard |
Synthetic Considerations: Deuterated analogs are synthesized via Pd-catalyzed deuterium exchange or custom synthesis using deuterated precursors. The isotopic purity exceeds 99% to avoid analytical interference [8]. The deuterium kinetic isotope effect (KIE) stabilizes the molecule against enzymatic degradation, though this effect is minimized due to non-labile deuterium placement [9].
Research Utility: In preclinical PET imaging studies, carbon-11-labeled sorafenib analogs helped validate tumor targeting mechanisms. While [¹¹C]sorafenib itself was evaluated, the principle extends to metabolite tracers; [methyl-¹¹C]-sorafenib showed 90% plasma stability at 45 minutes post-injection in rats [2]. Deuterated sorafenib derivatives (e.g., donafenib) demonstrate enhanced metabolic stability in vivo, supporting the strategic value of isotopic modification in oncology drug development [9].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: